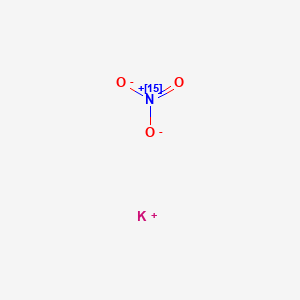

Nitrato de potasio-15N

Descripción general

Descripción

Potassium nitrate-15N: is a compound where the nitrogen atom is replaced with the nitrogen-15 isotope. This isotopically labeled compound is used extensively in scientific research due to its unique properties. It appears as a colorless crystal or white crystalline powder, soluble in water but insoluble in alcohols .

Aplicaciones Científicas De Investigación

Chemistry: Potassium nitrate-15N is used in isotope labeling experiments to trace nitrogen pathways and reactions. It helps in studying nitrogen cycling in ecosystems and understanding the dynamics of nitrogen in various chemical processes .

Biology: In biological research, potassium nitrate-15N is used to study nitrogen uptake and assimilation in plants. It helps in understanding how plants absorb and utilize nitrogen from fertilizers .

Medicine: Potassium nitrate-15N is used in metabolic labeling preparations and as a quantitative standard in various matrix tests, including pesticide and insecticide analysis .

Industry: In industrial applications, potassium nitrate-15N is used in the production of fertilizers and as a component in various chemical processes requiring isotopic labeling .

Mecanismo De Acción

Target of Action

Potassium nitrate-15N is an inorganic compound enriched with the nitrogen-15 (^15N) isotope . The primary target of this compound is the nitrogen cycle in organisms, specifically the uptake of fertilizer nitrogen (N) by crops and its retention in soil organic matter .

Mode of Action

Potassium nitrate-15N interacts with its targets by being assimilated into the organism’s nitrogen cycle. It is used as a tracer to follow the uptake of fertilizer nitrogen by crops and its retention in soil organic matter . It can also serve as an internal standard for quantifying nitrate in biological samples, mainly of human or animal origin .

Biochemical Pathways

The assimilation of potassium nitrate-15N affects the nitrogen metabolism pathway. This pathway involves the sequential reactions catalyzed by the enzymes nitrate reductase (NR), nitrite reductase (NiR), glutamine synthetase (GS), and glutamate synthase (GOGAT) . The reduction of nitrate (NO3-) to nitrite (NO2-) via NR is the rate-limiting step in this pathway .

Pharmacokinetics

It is known that the compound is used in agriculture, suggesting that it is likely absorbed by plants from the soil and distributed within the plant through the vascular system .

Result of Action

The use of potassium nitrate-15N allows for the tracking of nitrogen uptake and retention in crops and soil organic matter . This can provide valuable information about the efficiency of nitrogen use in agricultural systems and contribute to strategies for improving nitrogen use efficiency.

Action Environment

The action of potassium nitrate-15N can be influenced by various environmental factors. For instance, soil texture and fertilizer timing can affect the uptake and assimilation of the compound

Análisis Bioquímico

Biochemical Properties

Potassium Nitrate-15N plays a significant role in biochemical reactions. It is frequently used in feeding experiments with stable isotopes, which are helpful tools for investigating metabolic fluxes and biochemical pathways . It is usually applied in the form of 15N-nitrate, which is assimilated mainly in leaves .

Cellular Effects

It is known that it is used to trace the flow of elements and reaction processes, such as in the agricultural field for studying the absorption and transport of fertilizers .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Potassium Nitrate-15N change over time. For example, in leaves of hydroponically grown Crassocephalum crepidioides, an African orphan crop, 15N-nitrate declines with a biological half-life of 4.5 days after transfer to medium containing 14N-nitrate as the sole nitrogen source .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Potassium nitrate-15N is typically prepared through isotope exchange reactions. One common method involves reacting ordinary potassium nitrate with nitric acid containing the nitrogen-15 isotope. This reaction facilitates the exchange of the nitrogen-14 isotope in potassium nitrate with the nitrogen-15 isotope, resulting in potassium nitrate-15N .

Industrial Production Methods: Industrial production of potassium nitrate-15N follows similar principles but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and isotopic enrichment. The use of potassium hydroxide and potassium carbonate in the purification process helps remove impurities such as calcium and magnesium, ensuring the final product’s high purity .

Análisis De Reacciones Químicas

Types of Reactions: Potassium nitrate-15N undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium nitrate-15N can act as an oxidizing agent in reactions, often in the presence of heat.

Reduction: It can be reduced to potassium nitrite in the presence of reducing agents like hydrogen gas.

Substitution: In substitution reactions, potassium nitrate-15N can react with other compounds to form new products, such as potassium chloride when reacted with hydrochloric acid.

Major Products Formed:

Oxidation: Oxygen gas and nitrogen dioxide.

Reduction: Potassium nitrite.

Substitution: Potassium chloride and nitric acid.

Comparación Con Compuestos Similares

- Sodium nitrate-15N

- Ammonium-15N chloride

- Ammonium-15N2 sulfate

- Urea-15N2

Comparison: Potassium nitrate-15N is unique due to its potassium ion, which plays a crucial role in plant nutrition and various industrial applications. Compared to sodium nitrate-15N, potassium nitrate-15N is preferred in agricultural research due to the beneficial effects of potassium on plant growth. Ammonium-15N chloride and ammonium-15N2 sulfate are used in similar isotope labeling studies but differ in their nitrogen sources and applications .

Propiedades

IUPAC Name |

potassium;dioxido(oxo)(15N)azanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/K.NO3/c;2-1(3)4/q+1;-1/i;1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGIUAXJPYTZDNR-IEOVAKBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[15N+](=O)([O-])[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

KNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50447921 | |

| Record name | Potassium (~15~N)nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50447921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.097 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57654-83-8 | |

| Record name | Potassium (~15~N)nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50447921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: Why was Potassium Nitrate-15N used in this study instead of regular Potassium Nitrate?

A1: Researchers used K15NO3 as a tracer to track the fate of nitrogen derived from nitrate in the peatland soil. The 15N isotope is heavier than the more common 14N, allowing scientists to distinguish between nitrogen originating from the K15NO3 and nitrogen already present in the soil. By analyzing the isotopic composition of N2O emitted from the soil, they could determine if the N2O was produced via denitrification of nitrate.

Q2: How did the researchers use Potassium Nitrate-15N to investigate N2O production pathways?

A2: The researchers applied K15NO3 to peatland soil samples in a controlled laboratory setting. They then monitored the isotopic composition (specifically the 15N enrichment) of the emitted N2O over time. Observing negative site preference and 18O values during the nitrate treatment indicated nitrifier-denitrification as a source of N2O []. This approach allowed them to identify nitrifier-denitrification as a key process contributing to N2O emissions when nitrate is present.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.